Cas no 53596-81-9 (1-Octanol, 8-bromo-, acetate)
1-Octanol, 8-bromo-, acetate Chemical and Physical Properties
Names and Identifiers
-
- 1-Octanol, 8-bromo-, acetate
- 8-bromooctyl acetate
- 8-Bromooctan-1-ol acetate
- DB-253648
- 8-ACETOXY-1-BROMOOCTANE
- SCHEMBL535182
- MFCD07780167
- CS-0453440
- 53596-81-9
- F11873
-
- MDL: MFCD07780167
- Inchi: 1S/C10H19BrO2/c1-10(12)13-9-7-5-3-2-4-6-8-11/h2-9H2,1H3
- InChI Key: IBVSNLOAMZZZMZ-UHFFFAOYSA-N
- SMILES: BrCCCCCCCCOC(C)=O
Computed Properties
- Exact Mass: 268.06743
- Monoisotopic Mass: 250.05684g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 9
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Density: 1.194±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.19 g/l) (25 º C),
- PSA: 57.53
1-Octanol, 8-bromo-, acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y0992189-5g |
8-Bromooctyl acetate |
53596-81-9 | 95% | 5g |
$650 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524107-1g |
8-Bromooctyl acetate |
53596-81-9 | 98% | 1g |
¥1994.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524107-5g |
8-Bromooctyl acetate |
53596-81-9 | 98% | 5g |
¥7488.00 | 2024-05-09 | |
| eNovation Chemicals LLC | Y0992189-5g |
8-bromooctyl acetate |
53596-81-9 | 95% | 5g |
$800 | 2025-02-26 | |
| eNovation Chemicals LLC | Y0992189-5g |
8-bromooctyl acetate |
53596-81-9 | 95% | 5g |
$800 | 2025-02-20 | |
| Ambeed | A954118-5g |
8-Acetoxy-1-bromooctane |
53596-81-9 | 95% | 5g |
$966.0 | 2025-04-18 | |
| Ambeed | A954118-1g |
8-Acetoxy-1-bromooctane |
53596-81-9 | 95% | 1g |
$257.0 | 2025-04-18 |
1-Octanol, 8-bromo-, acetate Suppliers
1-Octanol, 8-bromo-, acetate Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 1-Octanol, 8-bromo-, acetate
Acetate of 8-Bromo-1-Octanol (CAS No. 53596-81-9): A Comprehensive Overview
Acetate of 8-Bromo-1-Octanol, also referred to as 8-Bromo-octan-1-ol acetate or simply 8-Bromo-octyl acetate, is a specialized organic compound with the CAS registry number 53596-81-9. This compound is a derivative of octanol, a primary alcohol with an eight-carbon chain, where the hydroxyl group (-OH) is esterified with acetic acid to form an acetate ester. The bromine atom is strategically positioned at the eighth carbon of the octanol chain, making this compound unique in terms of its chemical structure and potential applications.
The molecular formula of acetate of 8-bromo-octanol is C₁₀H₁₉BrO₂, and its molecular weight is approximately 244.2 g/mol. The compound exists as a colorless to pale yellow liquid with a characteristic odor. Its physical properties, such as density (around 1.0 g/cm³) and boiling point (estimated at ~200°C), make it suitable for various chemical processes and applications.
Recent studies have highlighted the significance of brominated alcohols like acetate of 8-bromo-octanol in the field of organic synthesis. The presence of both the bromine atom and the ester group provides this compound with versatile reactivity, enabling it to participate in a wide range of chemical reactions. For instance, the bromine atom can act as a leaving group in substitution reactions, while the ester group can undergo hydrolysis under specific conditions to regenerate the corresponding alcohol.
In terms of applications, acetate of 8-bromo-octanol has found utility in the synthesis of advanced materials, including polymers and surfactants. Its ability to form stable emulsions and its compatibility with various solvents make it an attractive candidate for use in industrial formulations. Additionally, this compound has been explored in pharmaceutical research as a potential intermediate in drug synthesis due to its unique structural features.
One of the most promising areas of research involving acetate of 8-bromo-octanol is its role in green chemistry initiatives. Scientists are investigating ways to utilize this compound in environmentally friendly processes, such as bio-based polymer production and sustainable surfactant development. Its biodegradability and low toxicity profile further enhance its potential for eco-friendly applications.
The synthesis of acetate of 8-bromo-octanol typically involves multi-step processes that include bromination, alcohol formation, and esterification. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, leading to higher yields and purer products.
In conclusion, acetate of 8-bromo-octanol (CAS No. 53596-81-9) is a versatile compound with significant potential across multiple industries. Its unique chemical structure, combined with recent research breakthroughs, positions it as a valuable tool in modern organic chemistry and materials science.
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